molecular formula C9H11ClN4O2 B6634602 4-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one

4-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one

Cat. No.: B6634602
M. Wt: 242.66 g/mol
InChI Key: SSTBQAOEIOBCKD-UHFFFAOYSA-N
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Description

4-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one is a compound that belongs to the class of organic compounds known as pyrrolidinones. These compounds are characterized by a pyrrolidinone ring, which is a five-membered lactam. The presence of the pyrimidine ring, substituted with a chlorine and a methoxy group, adds to the compound’s complexity and potential for various applications in scientific research and industry.

Preparation Methods

The synthesis of 4-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one typically involves the construction of the pyrrolidinone ring followed by the introduction of the pyrimidine moiety. One common synthetic route includes:

    Ring Construction: The pyrrolidinone ring can be synthesized from different cyclic or acyclic precursors.

    Functionalization: The preformed pyrrolidinone ring can then be functionalized with the pyrimidine moiety.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like sodium bicarbonate, and solvents such as ethanol . The major products formed depend on the specific reaction and conditions employed.

Mechanism of Action

The mechanism of action of 4-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one involves its interaction with specific molecular targets. The pyrimidine moiety allows the compound to bind to enzymes and proteins, inhibiting their activity. This interaction can modulate various biological pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

4-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one can be compared with other pyrrolidinone and pyrimidine derivatives:

The uniqueness of this compound lies in its specific combination of the pyrrolidinone and pyrimidine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(5-chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4O2/c1-16-9-12-4-6(10)8(14-9)13-5-2-7(15)11-3-5/h4-5H,2-3H2,1H3,(H,11,15)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTBQAOEIOBCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)NC2CC(=O)NC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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